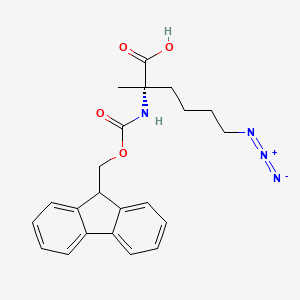
Ácido (S)-2-(((9H-fluoren-9-il)metoxi)carbonilamino)-6-azido-2-metilhexanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acid azides. These compounds are widely used in peptide synthesis due to their stability and ease of handling. The presence of the azido group makes this compound particularly useful in click chemistry and other bioorthogonal reactions.
Aplicaciones Científicas De Investigación
(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides due to its stability and ease of deprotection.
Click Chemistry: The azido group makes it suitable for click chemistry, which is widely used in bioconjugation and drug development.
Bioorthogonal Reactions: It is used in bioorthogonal reactions to label biomolecules without interfering with native biological processes.
Medicinal Chemistry: It is used in the development of novel therapeutics and diagnostic agents.
Mecanismo De Acción
Target of Action
It is known that this compound is used in peptide synthesis , suggesting that its targets could be specific proteins or peptides within a biological system.
Mode of Action
The mode of action of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid involves its use as a coupling agent in peptide synthesis . The compound interacts with its targets by forming peptide bonds, which are the chemical links between amino acids in a protein or peptide. This results in changes to the structure and function of the target proteins or peptides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Azidation: The protected amino acid is then converted to the corresponding azide by reacting it with sodium azide.
Industrial Production Methods
In an industrial setting, the production of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The azido group in (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid can undergo substitution reactions, particularly in click chemistry where it reacts with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine or hydrogen in the presence of a palladium catalyst.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amino acid.
Common Reagents and Conditions
Sodium Azide: Used for azidation.
Fmoc Chloride: Used for protecting the amino group.
Triphenylphosphine: Used for reducing the azido group.
Piperidine: Used for deprotecting the Fmoc group.
Major Products Formed
Triazoles: Formed in click chemistry reactions.
Amines: Formed by reduction of the azido group.
Free Amino Acids: Formed by deprotection of the Fmoc group.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-3-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-((tert-butoxycarbonyl)amino)hexanoic acid
- (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid
Uniqueness
(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid is unique due to the presence of both the Fmoc protecting group and the azido functional group. This combination allows for its use in both peptide synthesis and click chemistry, providing versatility in various chemical and biological applications.
Propiedades
IUPAC Name |
(2S)-6-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-22(20(27)28,12-6-7-13-24-26-23)25-21(29)30-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,6-7,12-14H2,1H3,(H,25,29)(H,27,28)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUCLSZPXSHUDT-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CCCCN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2541846.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2541847.png)





![2-(4-(1-(2-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol](/img/structure/B2541853.png)
![3-(4-fluoro-3-methylphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2541854.png)

![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2541861.png)
![(E)-N-[[3-(1-Cyanopropoxy)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2541864.png)
![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
